molecular formula C11H10N2O5 B142293 {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid CAS No. 150013-03-9

{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid

Cat. No. B142293
M. Wt: 250.21 g/mol
InChI Key: RDUYZCLCAUKCDC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as N-(4-nitrophenyl)-3-(2-oxo-2-propen-1-yl)glycine and is a derivative of glycine.

Mechanism Of Action

The mechanism of action of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves its ability to form covalent bonds with specific amino acid residues in proteins and enzymes. This interaction leads to a change in the fluorescence properties of the compound, which can be detected and measured.

Biochemical And Physiological Effects

Studies have shown that {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid can selectively bind to a variety of proteins and enzymes, including proteases, kinases, and phosphatases. This binding can lead to changes in their activity levels, which can have downstream effects on cellular processes such as signal transduction and protein synthesis.

Advantages And Limitations For Lab Experiments

One advantage of using {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid as a fluorescent probe is its high selectivity for specific proteins and enzymes. This allows for precise measurements of their activity levels in complex biological systems. However, one limitation is that the compound can be toxic at high concentrations, which can affect the viability of cells and tissues.

Future Directions

There are several future directions for research on {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid. One area of interest is the development of new derivatives with improved selectivity and sensitivity for specific proteins and enzymes. Another direction is the application of this compound in live-cell imaging and in vivo studies to better understand its biological functions and potential therapeutic applications. Additionally, there is potential for the use of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.

Synthesis Methods

The synthesis of {[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid involves the reaction between 4-nitrobenzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to produce the final compound.

Scientific Research Applications

{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid has been extensively studied for its potential as a fluorescent probe in biological and biomedical research. Its unique chemical structure allows it to selectively bind to specific proteins and enzymes, making it a valuable tool for studying their functions and interactions.

properties

CAS RN

150013-03-9

Product Name

{[(2E)-3-(4-nitrophenyl)prop-2-enoyl]amino}acetic acid

Molecular Formula

C11H10N2O5

Molecular Weight

250.21 g/mol

IUPAC Name

2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]acetic acid

InChI

InChI=1S/C11H10N2O5/c14-10(12-7-11(15)16)6-3-8-1-4-9(5-2-8)13(17)18/h1-6H,7H2,(H,12,14)(H,15,16)/b6-3+

InChI Key

RDUYZCLCAUKCDC-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NCC(=O)O)[N+](=O)[O-]

SMILES

C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NCC(=O)O)[N+](=O)[O-]

Origin of Product

United States

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